molecular formula C17H17N5O B2700147 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2195878-57-8

2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No. B2700147
CAS RN: 2195878-57-8
M. Wt: 307.357
InChI Key: BACWTQAYWVKTBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H12N2O3 . This indicates that it contains 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.21 . The InChI key, which is a unique identifier for chemical substances, is BNRCZVWWRGINCV-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

  • Research on related compounds often focuses on their synthesis and characterization, including structural analysis through spectral techniques. For instance, compounds with similar structures have demonstrated potential antimicrobial and antimycobacterial activities, as well as the ability to interact with DNA and proteins in biological systems. These interactions are crucial for developing new therapeutic agents and understanding their mechanism of action (B. Ravi et al., 2020).

Antimicrobial and Antitumor Activities

  • Synthesis of new pyridine derivatives has shown significant antimicrobial and antitumor activities. This line of research is vital for discovering new drugs and treatments for various diseases. The structural diversity of these compounds allows for extensive biological activity testing and potential therapeutic applications (Safaa I. Elewa et al., 2021).

Molecular Docking and In Vitro Screening

  • Molecular docking studies of similar compounds have been conducted to evaluate their binding affinity to specific protein targets. This research application is essential for drug design and development, allowing for the prediction of compound efficacy before in vivo testing. Such studies contribute to the optimization of compound structures for better therapeutic effects (E. M. Flefel et al., 2018).

Synthesis of Fused Azines and Pyrimidinones

  • The synthesis of novel classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, as well as their utility in the synthesis of fused azines, showcases the versatility of these compounds in creating complex molecular structures with potential applications in medicinal chemistry and materials science (H. M. Ibrahim & H. Behbehani, 2014).

Mechanism of Action

The mechanism of action of this compound isn’t specified in the available resources. It’s possible that the mechanism of action could be determined by the specific context in which the compound is used, such as the type of biological or chemical system it interacts with .

Safety and Hazards

Specific safety and hazard information for this compound isn’t available in the resources I accessed. It’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on this compound could involve further exploration of its properties and potential applications. This could include studies on its reactivity, stability, and interactions with other compounds. Additionally, its potential uses in pharmaceuticals and other industries could be explored .

properties

IUPAC Name

2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c18-8-14-2-1-7-19-17(14)21-9-12(10-21)11-22-16(23)6-5-15(20-22)13-3-4-13/h1-2,5-7,12-13H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACWTQAYWVKTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

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